molecular formula C21H23FN4O4 B2750544 N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049398-49-3

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2750544
CAS No.: 1049398-49-3
M. Wt: 414.437
InChI Key: XJIABEHAGYDZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethanediamide derivative featuring a 1,3-benzodioxol-5-yl group and a 2-fluorophenyl-substituted piperazine moiety. The benzodioxol group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in CNS-targeting molecules .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4/c22-16-3-1-2-4-17(16)26-11-9-25(10-12-26)8-7-23-20(27)21(28)24-15-5-6-18-19(13-15)30-14-29-18/h1-6,13H,7-12,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIABEHAGYDZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines . The compound may interact with microtubules and tubulin, leading to the disruption of microtubule assembly and cell division .

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

  • Structural Differences: Replaces the 2-fluorophenyl piperazine with a tetrahydroquinolin group.
  • Activity: Exhibits falcipain inhibition, critical for antimalarial drug development. The tetrahydroquinolin group may enhance hydrophobic interactions with the enzyme’s active site .
  • Key Insight : The ethanediamide linker is conserved, but the substitution pattern dictates target specificity—QOD targets parasitic proteases, whereas the fluorophenyl-piperazine variant may have CNS or anti-inflammatory applications.

4-Fluorophenyl Piperazine Analog

Compound : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide

  • Structural Differences : Substitutes the 2-fluorophenyl group with a 4-fluorophenyl on the piperazine ring and adds a tetrahydrofurfurylmethyl group to the ethanediamide.
  • Implications : The 4-fluorophenyl isomer may alter receptor binding kinetics due to steric and electronic effects. The tetrahydrofurfuryl group could improve solubility or metabolic stability .

Sulfonamide-Linked Dual Inhibitors

Compounds : Ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate derivatives

  • Structural Differences : Replace the piperazine-ethanediamide framework with a biphenyl sulfonamide linkage.
  • Activity : Dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), targeting inflammatory pathways. The benzodioxol group is retained, but the sulfonamide moiety introduces distinct electronic properties for enzyme interaction .

Comparative Data Table

Compound Name Structural Features Target/Activity Key References
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide 2-Fluorophenyl piperazine, ethanediamide linker Hypothesized CNS/inflammatory targets
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) Tetrahydroquinolin substitution Falcipain inhibition
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide 4-Fluorophenyl piperazine, tetrahydrofurfurylmethyl Structural analog for receptor studies
Ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl]biphenyl-4-sulfonamido}benzoate Biphenyl sulfonamide linkage Dual 5-LOX/mPGES-1 inhibition

Research Findings and Implications

  • Structural Flexibility : The benzodioxol group is a versatile scaffold; modifications to adjacent substituents (e.g., piperazine vs. sulfonamide) drastically alter target profiles.
  • Fluorophenyl Position Matters : The 2- vs. 4-fluorophenyl substitution on piperazine may influence receptor selectivity, warranting computational docking studies .
  • Synthetic Accessibility : Sulfonamide derivatives (66–81% yields) are more synthetically tractable than ethanediamide analogs, suggesting trade-offs between complexity and scalability.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22FN3O3C_{19}H_{22}FN_{3}O_{3} with a molecular weight of 357.39 g/mol. Its structure features a benzodioxole moiety linked to a piperazine derivative, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, primarily related to its interaction with neurotransmitter systems. Notably, it has shown:

  • Antidepressant-like activity : Similar compounds have been noted for their ability to modulate serotonin and norepinephrine levels, suggesting potential antidepressant properties.
  • Anxiolytic effects : The piperazine component may contribute to anxiolytic (anxiety-reducing) effects through modulation of GABAergic activity.
  • Neuroprotective properties : Some studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress.

The proposed mechanisms through which this compound exerts its effects include:

  • Receptor Interaction :
    • Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety.
    • Dopamine Receptors : Its structural similarity to dopamine may facilitate interaction with dopaminergic pathways.
  • Enzyme Inhibition :
    • Inhibition of monoamine oxidase (MAO) has been observed in related compounds, which could enhance the levels of neurotransmitters in the synaptic cleft.

Case Studies

Several studies have evaluated the biological activity of related compounds or derivatives:

  • Vasorelaxant Activity :
    • A study on similar benzodioxole derivatives demonstrated vasorelaxant effects, indicating potential cardiovascular benefits. The compounds were tested on rat aortic rings, showing significant relaxation responses .
  • Bradycardic Effects :
    • Research involving piperazine-containing compounds revealed bradycardic effects in vitro, suggesting that this compound may influence heart rate regulation .
  • Neuroprotective Studies :
    • Investigations into neuroprotective properties have shown that certain benzodioxole derivatives can mitigate neuronal damage induced by oxidative stress .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntidepressant ActivityAnxiolytic ActivityNeuroprotective Effects
This CompoundYesYesYes
Compound AYesNoYes
Compound BNoYesNo

Q & A

Basic: What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

Answer:
The synthesis typically involves a multi-step process:

Step 1: Preparation of the benzodioxol-5-yl intermediate via reaction of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form an acyl chloride .

Step 2: Coupling the acyl chloride with a piperazine derivative (e.g., 2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamine) using coupling agents like EDC/HOBt in solvents such as DMF .

Critical Conditions:

  • Temperature: Maintain 0–5°C during acylation to minimize side reactions.
  • pH Control: Neutral to slightly basic conditions (pH 7–8) for amine coupling.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

Basic: How can researchers characterize the molecular structure of this compound?

Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm proton environments and carbon骨架 connectivity. For example, the benzodioxole protons appear as a singlet at δ 5.9–6.1 ppm, while the piperazine N–CH₂ groups resonate at δ 2.6–3.1 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 470.18 [M+H]⁺) .
  • X-ray Crystallography: For absolute configuration determination, though this requires high-quality single crystals .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:
Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Compound Stability: Test for degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC .
  • Orthogonal Validation: Confirm activity using multiple assays (e.g., fluorescence polarization and radiometric assays) .

Advanced: How can structure-activity relationship (SAR) studies elucidate contributions of its benzodioxole and piperazine moieties?

Answer:
Methodology:

Analog Synthesis: Modify specific groups (e.g., replace 2-fluorophenyl with 4-methoxyphenyl on the piperazine) .

Biological Testing: Compare activity across analogs in target assays (e.g., receptor binding or enzyme inhibition).

Key Findings from Analog Studies:

Modification Biological Impact Reference
Benzodioxole → PyrazoleReduced binding affinity to serotonin receptors
Piperazine with 2-Fluorophenyl → 4-MethoxyphenylEnhanced selectivity for dopamine D3 receptors

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina, Glide): Dock the compound into crystal structures of targets (e.g., 5-HT₁A or D2 receptors). Focus on piperazine interactions with Asp3.32 in GPCRs .
  • Molecular Dynamics (MD) Simulations (GROMACS): Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds (e.g., benzodioxole O atoms with Tyr7.43) .
  • Free Energy Calculations (MM/PBSA): Quantify binding energy contributions of substituents (e.g., 2-fluorophenyl vs. unsubstituted phenyl) .

Methodological Pitfalls: What experimental errors should be avoided during synthesis?

Answer:

  • Side Reactions:
    • Overheating during acylation can lead to oxalamide decomposition. Use ice baths and slow reagent addition .
    • Residual water in solvents may hydrolyze intermediates; employ molecular sieves or anhydrous conditions .
  • Purification Issues:
    • Silica gel impurities can co-elute with the product. Pre-wash columns with methanol .

Toxicity and ADME Profiling: What models are appropriate?

Answer:

  • In Vitro:
    • Cytotoxicity: MTT assay in HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
    • Metabolic Stability: Incubate with liver microsomes (human/rat) to measure half-life .
  • In Vivo:
    • Acute Toxicity: OECD Guideline 423 in rodents (dose range: 50–300 mg/kg) .
    • Pharmacokinetics: Plasma concentration-time profiling after IV/oral administration in rats .

Data Validation: How to ensure batch reproducibility?

Answer:

  • Purity Cross-Check: Combine HPLC (UV detection) with ¹H NMR integration (e.g., confirm absence of solvent peaks) .
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .
  • Biological Replicates: Test three independent batches in dose-response assays to confirm consistent EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.